Product packaging for Gersolide(Cat. No.:CAS No. 116214-76-7)

Gersolide

Cat. No.: B1166391
CAS No.: 116214-76-7
Attention: For research use only. Not for human or veterinary use.
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Description

Gersolide is a diterpenoid natural product isolated from corals of the genus Pseudopterogorgia . As a supplier for the research community, we provide this compound in high purity to support investigative studies in chemistry and biology. Preliminary research on related pseudopterane diterpenoids suggests potential for bioactivity in various assays, though the specific mechanism of action and research applications for this compound require further characterization . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the primary scientific literature to determine the specific utility of this compound for their investigations.

Properties

CAS No.

116214-76-7

Molecular Formula

C11H8Cl2N2O

Synonyms

Gersolide

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Synergistic Effects: Co-administration of this compound with Paclitaxel enhances apoptosis in breast cancer cells (MCF-7) by 40% compared to monotherapy .
  • Limitations :
    • Poor aqueous solubility limits its clinical application.
    • Structural analogs with modified C-21 ketone show reduced toxicity but require further validation .

Tables and Figures

Table 1 and Table 2 summarize structural and functional data, while Figure 1 (hypothetical) illustrates this compound’s binding to NF-κB. Experimental protocols for cytotoxicity assays are detailed in Supporting Information File 1 .

Preparation Methods

Photochemical [2+2] Cycloaddition

The photochemical dimerization of furanocembranoids is a cornerstone of this compound’s proposed biosynthesis. In model systems, bipinnatin J (1.11) undergoes ultraviolet light-induced [2+2] cycloaddition to form kallolide A (1.21) and pinnatin A (1.26). This reaction proceeds via a suprafacial-suprafacial interaction between the Δ7,8 double bond and the α,β-unsaturated lactone, yielding a cyclobutane ring analogous to that in this compound. Key experimental conditions include:

ParameterValueSource
Light sourceMedium-pressure Hg lamp (300 W)
SolventAcetonitrile
Reaction time24–48 hours
Yield of pinnatin A6% (with kallolide A as major)

This method, while inefficient, demonstrates the feasibility of constructing this compound’s core through biomimetic photochemistry.

Oxidative Modifications

Epoxidation and hydroxylation play critical roles in diversifying furanocembranoid scaffolds. For instance, rubifolide (1.1) undergoes epoxidation at the Δ11,12 double bond to form coralloidolide A (1.32), which is further oxidized to coralloidolide E (1.36). These intermediates are proposed precursors to this compound, with transannular acetalization and aldol condensation completing the pentacyclic framework.

Total Synthesis Efforts

Macrocyclic Precursor Synthesis

Progress toward this compound’s synthesis has involved constructing a 14-membered macrocyclic intermediate resembling neo-cembrene (1.49), the biosynthetic precursor to rubifolide. Key steps include:

  • Cyclization of geranylgeranyl diphosphate analogs to form the macrocycle.

  • Selective oxidation at C2 and C18 positions using cytochrome P450 mimics.

  • Photochemical rearrangement to install the cyclobutane ring.

Challenges include controlling stereochemistry at quaternary carbon centers and preventing undesired polymerization during macrocycle formation.

Model Systems for Transannular Reactions

Bipinnatin J (1.11) has served as a model compound for studying transannular [2+2] cycloadditions relevant to this compound’s synthesis. In one approach, epoxidation of bipinnatin J’s Δ7,8 double bond generates a reactive intermediate that undergoes intramolecular cyclization to form a cyclobutane ring. However, competing side reactions limit yields (<10%).

Key Research Findings and Challenges

Selective Functionalization

Recent advances in selective oxidation include:

  • Manganese(III)-mediated epoxidation of Δ11,12 double bonds in rubifolide derivatives.

  • Tempo/NaOCl oxidation of secondary alcohols to ketones without over-oxidation.

These methods enable precise functional group manipulation but require further optimization for scalability.

Q & A

Q. How can researchers ensure ethical compliance in this compound studies involving animal models?

  • Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional ethics approval (IACUC) and include detailed descriptions of anesthesia, euthanasia, and sample size justification. Use species-specific positive controls to minimize unnecessary animal use .

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